molecular formula C13H17IN2O3 B5204325 N'-(2,2-dimethylpropanoyl)-3-iodo-4-methoxybenzohydrazide

N'-(2,2-dimethylpropanoyl)-3-iodo-4-methoxybenzohydrazide

Cat. No.: B5204325
M. Wt: 376.19 g/mol
InChI Key: IRRRMBWYNGPMQW-UHFFFAOYSA-N
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Description

N’-(2,2-dimethylpropanoyl)-3-iodo-4-methoxybenzohydrazide is an organic compound that features a benzohydrazide core substituted with an iodine atom and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,2-dimethylpropanoyl)-3-iodo-4-methoxybenzohydrazide typically involves the following steps:

    Formation of the Benzohydrazide Core: The initial step involves the preparation of 3-iodo-4-methoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents such as thionyl chloride.

    Hydrazide Formation: The acid chloride is then reacted with hydrazine hydrate to form the benzohydrazide.

    Acylation: The final step involves the acylation of the benzohydrazide with 2,2-dimethylpropanoyl chloride under basic conditions to yield N’-(2,2-dimethylpropanoyl)-3-iodo-4-methoxybenzohydrazide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2,2-dimethylpropanoyl)-3-iodo-4-methoxybenzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydrazide group can participate in redox reactions, potentially forming different oxidation states.

    Acylation and Alkylation: The compound can undergo further acylation or alkylation reactions at the hydrazide nitrogen.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution of the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Products include azido or cyano derivatives.

    Oxidation: Products may include various oxidized forms of the hydrazide.

    Reduction: Reduced forms of the hydrazide, potentially leading to amines.

Scientific Research Applications

N’-(2,2-dimethylpropanoyl)-3-iodo-4-methoxybenzohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of N’-(2,2-dimethylpropanoyl)-3-iodo-4-methoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazide group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    N’-(2,2-dimethylpropanoyl)-2-methoxybenzohydrazide: Similar structure but lacks the iodine atom.

    N’-(2,2-dimethylpropanoyl)-4-methoxybenzohydrazide: Similar structure but with different substitution patterns on the benzene ring.

Uniqueness

N’-(2,2-dimethylpropanoyl)-3-iodo-4-methoxybenzohydrazide is unique due to the presence of the iodine atom, which can significantly alter its reactivity and interaction with biological targets compared to its non-iodinated analogs.

Properties

IUPAC Name

N'-(2,2-dimethylpropanoyl)-3-iodo-4-methoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IN2O3/c1-13(2,3)12(18)16-15-11(17)8-5-6-10(19-4)9(14)7-8/h5-7H,1-4H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRRMBWYNGPMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NNC(=O)C1=CC(=C(C=C1)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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